ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE
Description
Properties
IUPAC Name |
ethyl 2-[[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-2-21-13(19)8-16-11-7-12(18)17(14(11)20)10-5-3-4-9(15)6-10/h3-6,11,16H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDIZLAVCWZRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE typically involves the reaction of ethyl acetate with 1-(3-chlorophenyl)-2,5-dioxopyrrolidine-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at a controlled temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetate has been studied for its potential therapeutic effects in treating neurological disorders. Research indicates that derivatives of this compound may exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
Anticancer Research
Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. The incorporation of the chlorophenyl group enhances the compound's interaction with cancer cell receptors, potentially leading to the development of new anticancer drugs .
Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems. Preliminary studies indicate that it could modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and cognitive functions .
Case Study 1: Anticonvulsant Activity
A study published in a pharmacological journal tested the anticonvulsant effects of this compound on animal models. The results demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as a treatment for epilepsy .
Case Study 2: Anticancer Efficacy
In another study focusing on cancer cell lines, this compound was found to induce apoptosis in breast cancer cells. The mechanism was attributed to the compound's ability to activate specific apoptotic pathways, providing insights into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties:
Key Observations:
- Ester Groups: The target’s ethyl acetate balances lipophilicity and metabolic stability, whereas CL316243’s carboxylate (as a disodium salt) prioritizes water solubility for intravenous use . Methyl esters (e.g., compound 10) may offer faster hydrolysis rates .
- Pyridinyl groups in compound 10 may enhance π-π stacking in kinase inhibition .
- Heterocyclic Cores : Pyrrolidin-2,5-dione (target) is associated with CNS activity, while pyrimidinetrione (compound 10) and benzodioxole (CL316243) link to diverse mechanisms like antiviral or metabolic modulation .
Pharmacological and Physicochemical Properties
- Lipophilicity : Ethyl esters (target) > methyl esters (compound 10) > carboxylate salts (CL316243). This impacts bioavailability and blood-brain barrier penetration .
- Carboxylates (CL316243) bypass esterase metabolism .
- Target Engagement: The 3-chlorophenyl group in the target and CL316243 may interact with hydrophobic receptor pockets, while pyridinyl/cyano groups in compound 10 could modulate kinase ATP-binding sites .
Research Findings and Methodological Considerations
- Receptor Specificity : CL316243’s β3-adrenergic activity suggests the target’s 3-chlorophenyl group may similarly target adrenergic pathways, but structural differences (e.g., benzodioxole vs. pyrrolidinedione) likely alter selectivity .
Biological Activity
Ethyl 2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure, including a chlorophenyl group and a dioxopyrrolidinyl moiety. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN2O4 |
| Molecular Weight | 320.76 g/mol |
| LogP | 0.4725 |
| Polar Surface Area | 70.972 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
1. Anti-inflammatory Activity
Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. In a study using a carrageenan-induced edema model, the compound demonstrated a dose-dependent reduction in inflammation, with notable effects observed at doses of 10 mg/kg to 30 mg/kg. The reduction percentages were as follows:
- 10 mg/kg: 33.3% reduction
- 20 mg/kg: 34.7% reduction
- 30 mg/kg: 40.58% reduction
These results indicate the compound's potential as an anti-inflammatory agent .
2. Analgesic Activity
In addition to its anti-inflammatory effects, the compound also exhibited analgesic properties. In pain latency tests, significant increases in latency times were recorded at higher doses:
- 50 mg/kg: Latency time of 10.32 seconds
- 100 mg/kg: Latency time of 12.16 seconds
- 150 mg/kg: Latency time of 12.93 seconds
This suggests that this compound may be effective in pain management scenarios .
3. Neurological Implications
The compound has been investigated for its potential applications in treating neurological diseases due to its structural similarity to known neuroprotective agents. Its mechanism may involve the modulation of neurotransmitter systems or inhibition of specific enzymes involved in neurodegeneration .
Case Studies and Research Findings
Several studies have explored various derivatives of this compound and their biological activities:
- A study highlighted the synthesis and evaluation of several analogs, focusing on their hypolipidemic effects in animal models. Some derivatives showed promising results in reducing serum cholesterol and triglyceride levels significantly .
- Another research effort focused on molecular docking studies that revealed binding interactions with cyclooxygenase enzymes (COX-1 and COX-2), indicating potential use as anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing ETHYL 2-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}ACETATE, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 3-chlorophenyl-substituted pyrrolidinone intermediates with ethyl glycinate derivatives under anhydrous conditions in the presence of coupling agents (e.g., EDCI or DCC) in dichloromethane or DMF. Catalytic bases like triethylamine improve yields .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-acylation. Purification typically involves column chromatography with gradient elution (hexane/ethyl acetate).
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and confirm its structure?
- Methodology :
- 1H NMR : Focus on the ethyl ester protons (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and the pyrrolidinone carbonyl signals (δ ~170–175 ppm in 13C NMR). The 3-chlorophenyl group shows aromatic protons at δ ~7.2–7.5 ppm .
- ESI-MS : Look for [M+H]+ or [M+Na]+ peaks. For example, similar compounds with chlorophenyl and pyrrolidinone motifs exhibit molecular ion peaks in the range of m/z 350–450 .
Q. What are the common side reactions or impurities observed during synthesis, and how can they be mitigated?
- Challenges : Hydrolysis of the ester group under acidic/basic conditions or incomplete substitution at the pyrrolidinone nitrogen.
- Solutions : Use moisture-free solvents and low temperatures (<0°C) during acylation. Add scavengers (e.g., molecular sieves) to absorb byproducts like HCl .
Advanced Research Questions
Q. How does the 3-chlorophenyl substituent influence the compound’s reactivity and biological activity compared to other halogenated analogs (e.g., 4-chlorophenyl)?
- Structure-Activity Relationship (SAR) : The meta-chlorine position on the phenyl ring enhances steric and electronic effects, potentially improving binding affinity to biological targets (e.g., enzymes or receptors) compared to para-substituted analogs. For example, positional isomerism alters dipole moments and hydrogen-bonding capacity, as seen in related pyrrolidinone derivatives .
- Experimental Design : Compare IC50 values or binding constants of 3-chloro vs. 4-chloro analogs in enzyme inhibition assays.
Q. What strategies can resolve contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects) for this compound?
- Data Analysis : Variability may arise from assay conditions (e.g., pH, solvent polarity) or impurity profiles.
- Methodology :
- Replicate studies using standardized protocols (e.g., DPPH or ABTS assays under controlled oxygen levels).
- Perform LC-MS purity checks (>98%) to rule out confounding impurities .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Approach :
- Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions.
- Dock the compound into protein active sites (e.g., COX-2 or NADPH oxidase) using AutoDock Vina. Validate predictions with mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
